molecular formula C13H13N5 B6310710 1-Benzyl-3-methylimidazolium dicyanamide;  99% CAS No. 958445-60-8

1-Benzyl-3-methylimidazolium dicyanamide; 99%

Cat. No.: B6310710
CAS No.: 958445-60-8
M. Wt: 239.28 g/mol
InChI Key: JGXUHEPOUQAWNE-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylimidazolium dicyanamide is a compound that is used as a solvent. It is an ionic liquid with the chemical formula, CHN=C(CN)CH . It has been shown to be stable in the presence of water and many organic solvents .


Synthesis Analysis

The synthesis of 1-Benzyl-3-methylimidazolium dicyanamide involves detailed characterisation, including 1H nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC), dynamic light scattering (DLS), transmission electron microscopy (TEM), small-angle X-ray scattering (SAXS), oscillatory rheology, thermogravimetric analysis (TGA) and electrochemical impedance spectroscopy (EIS) .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-3-methylimidazolium dicyanamide is C13H17N6 . The average mass is 257.314 Da and the monoisotopic mass is 257.150909 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-methylimidazolium dicyanamide include density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume .

Scientific Research Applications

Volumetric and Viscoelastic Properties

A study by Gonfa et al. (2014) focused on the volumetric properties of binary mixtures including benzene and ionic liquids like 1-benzyl-3-methylimidazolium dicyanamide. This research highlighted the significant changes in volumetric properties with composition and temperature, indicating the potential of these ionic liquids in chemical processes and material science due to their unique interactions with organic compounds (Gonfa et al., 2014).

Separation Processes

Karpińska et al. (2017) assessed the effectiveness of 1-benzyl-3-methylimidazolium dicyanamide in separating binary mixtures based on gamma infinity data measurements. Their findings revealed that this ionic liquid shows high selectivity and capacity for separating various hydrocarbon mixtures, making it a valuable solvent for industrial separation processes (Karpińska et al., 2017).

Polymerization Initiators

Binks et al. (2018) investigated the role of 1-benzyl-3-methylimidazolium dicyanamide in initiating the polymerization of epoxy resins. This study provided insights into the thermal stability and reactivity of the ionic liquid, suggesting its potential use as a catalyst or initiator in polymer synthesis, which could lead to advancements in material engineering and design (Binks et al., 2018).

Liquid-Liquid Extraction

Research by Larriba et al. (2016) on dicyanamide-based ionic liquids, including 1-benzyl-3-methylimidazolium dicyanamide, explored their application in the liquid-liquid extraction of aromatic hydrocarbons. Their findings demonstrated the efficiency and selectivity of these ionic liquids in extracting aromatics from alkanes, suggesting their potential in refining and petrochemical industries (Larriba et al., 2016).

Corrosion Inhibition

Tüken et al. (2012) studied the inhibition efficiency of 1-ethyl-3-methylimidazolium dicyanamide against steel corrosion. Although this study does not directly involve 1-benzyl-3-methylimidazolium dicyanamide, it's relevant due to the similar ionic structure, indicating the potential of such ionic liquids in corrosion protection applications (Tüken et al., 2012).

Environmental Applications

Thamke et al. (2019) provided insights into the biodegradation of ionic liquids, including dicyanamide derivatives. This study highlights the environmental impact and remediation of ionic liquids, suggesting the importance of understanding their degradation pathways for environmental safety and sustainability (Thamke et al., 2019).

Safety and Hazards

1-Benzyl-3-methylimidazolium dicyanamide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray .

Future Directions

The future directions of 1-Benzyl-3-methylimidazolium dicyanamide research could involve further testing of its chemical reactions , exploring its potential use in separation processes , and investigating its antifungal activities .

Mechanism of Action

Mode of Action

The mode of action of 1-Benzyl-3-methylimidazolium dicyanamide is largely dependent on its application. For instance, in chemical reactions, it can act as a solvent and enhance the rate of reaction . In electrochemical applications, it can serve as an electrolyte .

Pharmacokinetics

Like other ionic liquids, it is expected to have low volatility and high thermal stability .

Result of Action

The results of the action of 1-Benzyl-3-methylimidazolium dicyanamide can vary greatly depending on its application. For instance, in chemical reactions, it can enhance the rate of reaction . In antifungal toxicity screening, certain imidazolium cations with longer carbon chains have shown better fungicidal activity .

Action Environment

The action of 1-Benzyl-3-methylimidazolium dicyanamide can be influenced by various environmental factors. For instance, its physicochemical properties such as densities, refractive indices, dynamic viscosities, surface tensions, and sound speeds can change with temperature . Therefore, the temperature can significantly influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-methylimidazolium dicyanamide plays a significant role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical processes. For instance, it has been shown to form hydrogen bonds with biomolecules, which can alter the structure and function of enzymes . The nature of these interactions often involves the stabilization of transition states or the alteration of enzyme active sites, thereby influencing reaction rates and outcomes.

Cellular Effects

The effects of 1-Benzyl-3-methylimidazolium dicyanamide on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, 1-Benzyl-3-methylimidazolium dicyanamide exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the context . Furthermore, it can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-3-methylimidazolium dicyanamide can change over time. The compound is generally stable under standard conditions, but its stability can be influenced by factors such as temperature and pH . Over time, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of 1-Benzyl-3-methylimidazolium dicyanamide vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration is required to elicit a response. At high doses, toxic or adverse effects can occur, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

1-Benzyl-3-methylimidazolium dicyanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can affect the activity of enzymes involved in energy metabolism, leading to changes in ATP production and utilization. These interactions can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

Within cells and tissues, 1-Benzyl-3-methylimidazolium dicyanamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect its bioavailability and activity, determining its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of 1-Benzyl-3-methylimidazolium dicyanamide is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

1-benzyl-3-methylimidazol-3-ium;cyanoiminomethylideneazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N2.C2N3/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;3-1-5-2-4/h2-8,10H,9H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXUHEPOUQAWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(=[N-])=NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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